5-Bromo-2-fluoropyrimidine

Nucleophilic Aromatic Substitution Reaction Kinetics Fluoropyrimidine Reactivity

Researchers requiring sequential functionalization of pyrimidine C2 and C5 positions without protecting groups face synthetic inefficiency. 5-Bromo-2-fluoropyrimidine provides a dual-handle solution: the 2-fluoro group undergoes mild SNAr, while the 5-bromo handle enables Pd-catalyzed cross-coupling-allowing chemoselective, one-pot diversification. This building block is validated in the published synthesis of reldesemtiv (fast skeletal muscle troponin activator) and in push-pull optoelectronic materials. Key advantages: • Enables step-count reduction by orthogonal reactivity • Published route to clinical-stage API • Suitable for PET tracer ⁷⁶Br labeling

Molecular Formula C4H2BrFN2
Molecular Weight 176.97 g/mol
CAS No. 62802-38-4
Cat. No. B1268855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoropyrimidine
CAS62802-38-4
Molecular FormulaC4H2BrFN2
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)F)Br
InChIInChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H
InChIKeyCTWZYPZCDJKBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoropyrimidine CAS 62802-38-4: Technical Specifications and Procurement Baseline for Pharmaceutical and Materials Science Research


5-Bromo-2-fluoropyrimidine (CAS 62802-38-4, molecular formula C₄H₂BrFN₂, molecular weight 176.98 g/mol) is a dihalogenated pyrimidine building block bearing a bromine atom at the 5-position and a fluorine atom at the 2-position. The compound exists as a white to off-white crystalline powder at room temperature with a melting point of 90–94 °C [1]. It is widely employed as a polyhalogenated intermediate in medicinal chemistry, materials science, and radiopharmaceutical synthesis due to the orthogonal reactivity of its two halogen substituents . The compound is commercially available in research and bulk quantities with standard purity specifications of ≥98% (GC) .

Why 5-Bromo-2-fluoropyrimidine Cannot Be Replaced with Generic Pyrimidine Halides: Orthogonal Reactivity Dictates Synthetic Outcomes


Simple pyrimidine halides such as 5-bromopyrimidine or 2-fluoropyrimidine each contain only a single reactive halogen handle, fundamentally limiting the complexity and sequence of transformations that can be executed from a single intermediate. In contrast, 5-bromo-2-fluoropyrimidine integrates two halogens with markedly different reactivity profiles within the same molecule: the fluorine at the 2-position undergoes nucleophilic aromatic substitution (SNAr) under mild conditions, while the bromine at the 5-position serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions . This dual, chemoselective reactivity enables sequential functionalization without protecting group manipulations, a capability absent in mono-halogenated analogs. Furthermore, the electronic influence of the 2-fluoro substituent modulates the reactivity of the 5-bromo position and the electrophilicity of the 4- and 6-positions, rendering the compound uniquely suited for push-pull molecular architectures that cannot be constructed from 5-bromopyrimidine or 2-fluoropyrimidine alone .

Quantitative Differentiation Evidence: 5-Bromo-2-fluoropyrimidine vs. Closest Analogs in Synthesis, Reactivity, and Application Outcomes


Fluorine Substituent Accelerates Nucleophilic Aromatic Substitution by 60–200-Fold vs. Other Halogenopyrimidines

The 2-fluoro substituent in 5-bromo-2-fluoropyrimidine confers dramatically enhanced SNAr reactivity at the fluorinated position. Kinetic studies on fluoropyrimidines demonstrate that fluoropyrimidines react 60–200 times faster than corresponding bromo-, iodo-, or chloropyrimidines at identical temperatures [1]. This kinetic advantage directly translates to the target compound, where the C2 fluorine undergoes chemoselective amination without competing reaction at the C5 bromine . In comparison, 5-bromopyrimidine (CAS 4595-59-9) lacks the activated fluorine site entirely, while 5-chloro-2-fluoropyrimidine (CAS 62802-37-3) exhibits reduced SNAr reactivity due to the lower electronegativity of chlorine versus bromine at the 5-position, which alters the overall electronic landscape of the pyrimidine ring .

Nucleophilic Aromatic Substitution Reaction Kinetics Fluoropyrimidine Reactivity

Orthogonal Reactivity Enables Sequential Functionalization Without Protecting Groups — A Capability Absent in Mono-Halogenated Pyrimidines

5-Bromo-2-fluoropyrimidine exhibits orthogonal reactivity that permits independent, sequential functionalization: the C2 fluorine undergoes nucleophilic aromatic substitution (SNAr) under mild conditions, leaving the C5 bromine intact for subsequent Pd-catalyzed Suzuki, Negishi, or related cross-coupling reactions . This orthogonal behavior is experimentally verified: under Cu(II)/PTABS catalysis, chemoselective amination occurs exclusively at the C2 position (C-F bond) with no detectable amination at the C5 position (C-Br bond) . In contrast, 5-bromopyrimidine (CAS 4595-59-9) provides only a single bromine handle for functionalization, requiring multi-step sequences with protecting groups to achieve differentiated substitution patterns . The dual-halogen architecture of 5-bromo-2-fluoropyrimidine therefore collapses a two-step, protecting-group-dependent sequence into a single-vessel, chemoselective operation.

Chemoselective Functionalization Sequential Synthesis Polyhalogenated Heterocycles

Essential Building Block for FDA-Approved API Reldesemtiv — A Validated Synthetic Pathway Unavailable with Alternative Halogenated Pyrimidines

5-Bromo-2-fluoropyrimidine is a documented essential building block in the synthesis of reldesemtiv (formerly CK-2127107), a fast skeletal muscle troponin activator developed by Cytokinetics and Astellas Pharma for the treatment of amyotrophic lateral sclerosis (ALS) and other conditions involving impaired muscle function [1]. The published synthetic route to reldesemtiv explicitly relies on 5-bromo-2-fluoropyrimidine as the key pyrimidine core intermediate; no alternative halogenated pyrimidine (e.g., 5-chloro-2-fluoropyrimidine or 5-bromopyrimidine) was reported as a viable substitute in the optimized manufacturing process . This API-specific validation provides procurement-level certainty that the target compound is required for this therapeutically significant synthetic pathway.

Pharmaceutical Intermediates API Synthesis Skeletal Muscle Troponin Activator

Superior Leaving Group for PET Tracer Radiolabeling: Bromine Enables ⁷⁶Br Isotopic Exchange Unavailable with Chloro Analogs

In positron emission tomography (PET) tracer development, 5-bromo-2-fluoropyrimidine serves as a halogenated building block where the bromine atom enables isotopic exchange for ⁷⁶Br labeling — a radiochemical transformation that is not feasible with 5-chloro-2-fluoropyrimidine (CAS 62802-37-3) due to the absence of a bromine leaving group . The 2-fluoro substituent simultaneously enhances target binding affinity through dipole interactions, a feature not present in non-fluorinated analogs such as 5-bromopyrimidine . This dual functionality (radiochemical handle plus fluorine-mediated binding enhancement) is unique to the bromo-fluoro substitution pattern.

PET Tracer Synthesis Radiochemistry Isotopic Labeling

5-Bromo-2-fluoropyrimidine vs. 5-Chloro-2-fluoropyrimidine: Bromine Provides Superior Cross-Coupling Reactivity and Synthetic Flexibility

In palladium-catalyzed cross-coupling reactions, the C5 bromine of 5-bromo-2-fluoropyrimidine exhibits superior reactivity and broader substrate compatibility compared to the C5 chlorine of 5-chloro-2-fluoropyrimidine. The lower carbon-halogen bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) versus the C-Cl bond (approximately 327 kJ/mol) facilitates oxidative addition to Pd(0) catalysts under milder conditions . This kinetic advantage translates to higher yields in Suzuki-Miyaura, Negishi, and related couplings. The bromine substituent also permits lithium-halogen exchange reactions for boronic acid/ester formation, a transformation that is significantly less efficient with chloro analogs .

Cross-Coupling Reactivity Leaving Group Comparison Synthetic Efficiency

Procurement-Relevant Application Scenarios for 5-Bromo-2-fluoropyrimidine in Medicinal Chemistry, Radiopharmaceuticals, and Materials Science


Synthesis of Reldesemtiv and Related Skeletal Muscle Troponin Activators

5-Bromo-2-fluoropyrimidine is an essential building block in the published synthetic route to reldesemtiv, a fast skeletal muscle troponin activator currently in clinical development. Any laboratory or CRO engaged in reproducing, optimizing, or scaling this API synthesis must procure the specific 5-bromo-2-fluoro substitution pattern; alternative halogenated pyrimidines cannot serve as drop-in replacements for this validated pathway [1].

Development of ⁷⁶Br-Labeled PET Tracers for Molecular Imaging

In PET tracer development, the bromine atom of 5-bromo-2-fluoropyrimidine enables isotopic exchange for ⁷⁶Br radiolabeling, a transformation that is chemically impossible with chloro analogs. The concurrent presence of the 2-fluoro substituent enhances target binding via dipole interactions, making this compound uniquely suited for dual-purpose radiopharmaceutical building blocks [1].

Sequential, Protecting-Group-Free Synthesis of Di- and Tri-Substituted Pyrimidine Libraries

Medicinal chemistry programs requiring differentiated substitution at the 2- and 5-positions of the pyrimidine ring can leverage the orthogonal reactivity of 5-bromo-2-fluoropyrimidine to execute chemoselective amination at C2 followed by Pd-catalyzed cross-coupling at C5, all without protecting group manipulations. This two-handle approach is unavailable with mono-halogenated pyrimidines and directly reduces synthetic step count and overall cycle time [1].

Construction of Push-Pull Organic Electronic Materials and Optoelectronic Devices

5-Bromo-2-fluoropyrimidine is utilized in the synthesis of push-pull oligo(arylene) systems and pyrimidine-fluorene hybrid materials for optoelectronic applications. The electron-withdrawing pyrimidine core, combined with the ability to sequentially install donor and acceptor moieties via orthogonal halogen reactivity, enables fine-tuning of HOMO-LUMO gaps and photophysical properties in materials for organic semiconductors and light-emitting devices [1].

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